molecular formula C18H17N9O2 B2655311 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide CAS No. 1428348-27-9

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide

Cat. No.: B2655311
CAS No.: 1428348-27-9
M. Wt: 391.395
InChI Key: CSEVTEMHPVLSSG-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features multiple heterocyclic rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the pyrazole, pyridazine, and pyrimidine rings. These components are then linked through various coupling reactions, often involving the use of reagents like palladium catalysts and bases to facilitate the formation of carbon-nitrogen and carbon-oxygen bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the heterocyclic rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, copper(I) iodide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • **2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide
  • **2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide stands out due to its unique combination of heterocyclic rings and functional groups. This structural diversity contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9O2/c1-12-8-13(2)27(25-12)18-19-9-14(10-20-18)22-16(28)11-29-17-5-4-15(23-24-17)26-7-3-6-21-26/h3-10H,11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEVTEMHPVLSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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